N-(2,4-difluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrido[1,2-a][1,3,5]triazine core substituted with a methyl group at position 7 and a sulfanyl-acetamide moiety at position 2. The 2,4-difluorophenyl group attached to the acetamide nitrogen introduces steric and electronic effects that may influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O2S/c1-9-2-5-13-20-15(21-16(24)22(13)7-9)25-8-14(23)19-12-4-3-10(17)6-11(12)18/h2-7H,8H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCSPYFUBPRGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of growing interest in pharmacological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex structure with various functional groups that contribute to its biological activity. Its molecular formula is , and it contains both a difluorophenyl group and a pyrido-triazine moiety.
Synthesis
The synthesis of this compound typically involves the reaction of 2-acetamido-4,6-difluorobenzenesulfonamide with 7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-thiol. This process may include steps such as:
- Formation of the Sulfide Linkage : Utilizing thiol chemistry to create the sulfide bond between the triazine and acetamide.
- Purification : Techniques such as recrystallization or chromatography to isolate the desired product.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro tests against various cancer cell lines have shown promising results:
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The compound may act by:
- Inhibiting DNA Synthesis : By interfering with nucleic acid metabolism.
- Inducing Oxidative Stress : Leading to increased reactive oxygen species (ROS) levels within cells.
Study 1: Antitumor Activity in Animal Models
A recent study investigated the antitumor efficacy of this compound in xenograft models using mice implanted with human tumor cells. The results demonstrated:
- Tumor Volume Reduction : A significant decrease in tumor size was observed compared to control groups treated with saline.
- Survival Rate Improvement : Treated mice exhibited a higher survival rate over a 30-day observation period.
Study 2: Synergistic Effects with Other Drugs
Another study explored the combination therapy potential of this compound with established chemotherapeutics like cisplatin. The combination showed enhanced cytotoxicity against resistant cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups, such as fluorinated aryl rings, triazine/triazolo cores, and sulfonamide/sulfanyl linkages. Below is a detailed comparison with compounds from the provided evidence:
Structural and Functional Analogues
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Core Structure : Triazolo-pyrimidine (vs. pyrido-triazine in the target compound).
- Substituents : 2,6-Difluorophenyl (vs. 2,4-difluorophenyl) and sulfonamide (vs. sulfanyl-acetamide).
- Use : Herbicide targeting acetolactate synthase (ALS) in weeds .
- Key Difference : The sulfonamide group in flumetsulam enhances hydrogen-bonding interactions with ALS, whereas the sulfanyl-acetamide in the target compound may alter binding kinetics or solubility.
Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) Core Structure: Oxazolidinone (vs. pyrido-triazine). Substituents: 2,6-Dimethylphenyl (vs. 2,4-difluorophenyl) and methoxy-acetamide (vs. sulfanyl-acetamide). Use: Fungicide inhibiting RNA polymerase in oomycetes .
Triaziflam (N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine) Core Structure: 1,3,5-Triazine (vs. pyrido-triazine). Substituents: Fluorinated isopropyl and phenoxy-ethyl groups (vs. sulfanyl-acetamide and 2,4-difluorophenyl). Use: Herbicide with pre- and post-emergent activity . Key Difference: Triaziflam’s triazine core lacks the fused pyridine ring, which in the target compound could enhance π-π stacking interactions or metabolic resistance.
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Structural Determinants of Activity: Fluorine substitution (2,4- vs. Sulfur-containing linkers (sulfonamide vs. sulfanyl) influence solubility and redox stability.
- Hypothetical Applications :
- The pyrido-triazine core may confer resistance to enzymatic degradation compared to simpler triazine derivatives.
- The sulfanyl-acetamide group could serve as a bioisostere for sulfonamides, modifying pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
